

## Preliminary Toxicity Profile of AD-01: A FKBPL-Derived Anti-Angiogenic Peptide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AD-01 is a 24-amino acid peptide derived from the naturally occurring protein FK506-Binding Protein Like (FKBPL). It has demonstrated potent anti-angiogenic activity, making it a person of interest for therapeutic development, particularly in oncology. This technical guide provides a summary of the publicly available information regarding the preliminary toxicity screening of AD-01 and its closely related, second-generation peptide, ALM201. ALM201 is a more stable, 23-amino acid peptide that has advanced to clinical trials, and its preclinical safety data is considered highly relevant to AD-01.

While comprehensive, quantitative toxicity data from IND-enabling studies are not publicly available, this guide synthesizes the existing information to provide an overview of the safety profile of this class of therapeutic peptides.

# Core Findings from Preclinical and Early Clinical Studies

Preclinical development of AD-01 and ALM201 has established a favorable safety profile. In vitro and in vivo studies have indicated that ALM201 does not exhibit direct cytotoxic effects.[1] Its therapeutic action is believed to be driven by the modulation of the tumor microenvironment rather than direct cell killing.[1]



Good Laboratory Practice (GLP) toxicology studies were conducted for ALM201, which subsequently received clearance for a Phase I clinical trial.[2] This indicates that the preclinical safety assessment did not reveal any prohibitive toxicity concerns.

The first-in-human Phase I dose-escalation trial of ALM201 in patients with advanced solid tumors further supports its safety. The trial concluded that ALM201 was well-tolerated at all tested dose levels.[2][3]

# Data Presentation: Summary of Clinical Safety Observations

Specific quantitative data from preclinical toxicology studies, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not available in the public domain. However, the Phase I clinical trial of ALM201 provides valuable insights into its safety in humans.

Table 1: Summary of Adverse Events in Phase I Clinical Trial of ALM201[2][3]



| Adverse Event<br>Category       | Grade         | Frequency   | Notes                                                      |
|---------------------------------|---------------|-------------|------------------------------------------------------------|
| Most Common                     | Grade 1-2     | -           | The majority of adverse events were mild to moderate.      |
| Injection-site reactions        | Grade 1-2     | 44.4%       | Localized reactions at the site of subcutaneous injection. |
| Fatigue                         | Grade 1-2     | 16.7%       |                                                            |
| Vomiting                        | Grade 1-2     | 11.0%       | _                                                          |
| Headache                        | Grade 1-2     | 11.0%       | _                                                          |
| Arthralgia                      | Grade 1-2     | 5.6%        | _                                                          |
| Serious Adverse<br>Events       |               |             | _                                                          |
| Thrombosis                      | Not specified | 2 patients  | Occurred at 10 mg and 100 mg dose levels.                  |
| Dose-Limiting Toxicities        |               |             |                                                            |
| Maximum Tolerated<br>Dose (MTD) | -             | Not reached | The highest dose tested was well-tolerated.                |

## **Experimental Protocols**

Detailed protocols for the IND-enabling toxicology studies of AD-01 or ALM201 are not publicly available. However, a standard preclinical toxicology program for a therapeutic peptide would typically include the following components to support a First-in-Human (FIH) clinical trial.

General Toxicology:



- Dose Range-Finding Studies: Conducted in at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to select dose levels for repeat-dose toxicity studies.
- Repeat-Dose Toxicity Studies: Administration of the test article for a duration relevant to the
  proposed clinical use. These studies evaluate for potential target organ toxicity and assess
  the reversibility of any findings.

### Safety Pharmacology:

- A core battery of studies to assess the effects of the drug candidate on vital functions.
  - Central Nervous System: Evaluation of behavioral, neurological, and motor function.
  - Cardiovascular System: Assessment of heart rate, blood pressure, and electrocardiogram (ECG) parameters.
  - Respiratory System: Measurement of respiratory rate and function.

#### Genotoxicity:

- A battery of in vitro and in vivo assays to assess the potential of the compound to induce mutations or chromosomal damage. This typically includes:
  - Ames test (bacterial reverse mutation assay).
  - In vitro chromosomal aberration assay in mammalian cells.
  - In vivo micronucleus assay in rodents.

# Mandatory Visualization Signaling Pathways and Experimental Workflows

The primary mechanism of action for AD-01 and ALM201 is the inhibition of angiogenesis. While specific toxicity-related signaling pathways have not been detailed in the available literature, the therapeutic pathway involves interaction with the CD44 receptor. Below are



conceptual diagrams representing the general workflow of preclinical toxicity screening and the known therapeutic signaling pathway of AD-01.



Click to download full resolution via product page

Caption: General workflow for preclinical toxicity screening of a therapeutic peptide.





Click to download full resolution via product page

Caption: Therapeutic signaling pathway of the AD-01 peptide.

## Conclusion

The available data on the preclinical and early clinical development of the FKBPL-derived peptides AD-01 and ALM201 suggest a favorable safety profile with no significant cytotoxic effects. The adverse events observed in the Phase I clinical trial of ALM201 were predominantly mild and manageable. While detailed quantitative data and experimental protocols from the IND-enabling toxicology studies are not publicly accessible, the progression of ALM201 to clinical trials indicates that a comprehensive safety assessment was completed and deemed acceptable by regulatory authorities. Further insights into the specific toxicology profile would require access to proprietary study reports or regulatory submission documents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human Phase I dose-escalation trial of the novel therapeutic peptide, ALM201, demonstrates a favourable safety profile in unselected patients with ovarian cancer and other advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Toxicity Profile of AD-01: A FKBPL-Derived Anti-Angiogenic Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2815160#ad-01-preliminary-toxicity-screening]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com